1-Oxa-9-azaspiro[5.5]undec-3-ene
Overview
Description
1-Oxa-9-azaspiro[5.5]undec-3-ene is a spirocyclic compound characterized by a unique structural feature where an oxygen atom and a nitrogen atom are incorporated into a spirocyclic framework. This compound has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-9-azaspiro[5.5]undec-3-ene can be synthesized through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure scalability and cost-effectiveness. The Prins cyclization reaction is favored due to its efficiency and ability to introduce substituents, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-9-azaspiro[5.5]undec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic framework, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can lead to the formation of derivatives with enhanced properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undec-3-ene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undec-3-ene involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, the compound disrupts the function of this essential transporter protein, leading to the inhibition of bacterial growth and survival . The molecular docking studies have shown that the compound binds effectively to the active site of the protein, thereby blocking its activity .
Comparison with Similar Compounds
- 9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane
- 9-(4-tert-Butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane
- 9-(4-tert-Butylbenzyl)-4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane
Uniqueness: 1-Oxa-9-azaspiro[5.5]undec-3-ene stands out due to its unique spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This structural feature enhances its drug-like properties and makes it a privileged scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undec-3-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-8-11-9(3-1)4-6-10-7-5-9/h1-2,10H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAAWFJDWAKTDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC=CCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302798 | |
Record name | 1-Oxa-9-azaspiro[5.5]undec-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374795-41-2 | |
Record name | 1-Oxa-9-azaspiro[5.5]undec-3-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374795-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-9-azaspiro[5.5]undec-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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